1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused tricyclic core. Its structure includes a benzyl group at position 1, a 9-methyl substituent, and a 2,4-dimethoxyphenyl carboxamide moiety at position 2. These substituents likely influence its physicochemical properties and biological activity. The 2,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding, as methoxy groups are common in kinase inhibitors for optimizing pharmacokinetics.
Properties
IUPAC Name |
6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-8-7-13-30-24(17)29-25-20(27(30)33)15-22(31(25)16-18-9-5-4-6-10-18)26(32)28-21-12-11-19(34-2)14-23(21)35-3/h4-15H,16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKAJXUVNXCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death. The compound’s effect on these pathways can result in the inhibition of cancer cell growth.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. It also induces apoptosis within these cells.
Biological Activity
1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities.
Structural Characteristics
The compound features a unique structural arrangement characterized by:
- Pyrimidine core : Fused with a pyrrolidine ring.
- Substituents : A benzyl group and two methoxy groups on the phenyl ring.
These structural features contribute to its chemical reactivity and biological properties, making it a focal point in medicinal chemistry research.
Biological Activity
Research indicates that the biological activity of this compound includes interactions with specific molecular targets such as enzymes and receptors. The following are key areas of activity:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its interactions with enzymes could lead to therapeutic applications in various diseases, including cancer and inflammatory conditions .
- Receptor Modulation : Preliminary studies suggest that it may act as a receptor modulator, influencing pathways relevant to disease processes .
The mechanism by which this compound exerts its effects likely involves:
- Binding to specific target sites on enzymes or receptors.
- Inducing conformational changes that alter enzyme activity or receptor signaling pathways.
This understanding is crucial for determining its pharmacological profile and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Lacks benzyl and dimethoxy groups | Anticancer properties |
| N-(2-methoxyphenyl)-carboxamide derivatives | Contains carboxamide group | Enzyme inhibition |
| Pyrido[2,3-d]pyrimidine derivatives | Similar core structure | Antiviral activity |
The distinct combination of functional groups in this compound enhances its chemical properties compared to other compounds in this class .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- Anticancer Activity : Research has shown that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant anticancer effects in various cell lines. Molecular docking studies indicate potential interactions with key proteins involved in cancer progression .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by effectively inhibiting COX-2 activity. For example, compounds similar in structure showed IC50 values comparable to established anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural differences and key properties of analogous compounds:
Key Observations :
- Substituent Impact : The benzyl and dimethoxyphenyl groups in the target compound likely increase molecular weight and lipophilicity compared to smaller alkyl or methoxypropyl substituents . This could enhance membrane permeability but may reduce aqueous solubility.
- Synthetic Yields : Lower yields (e.g., 38% for Compound 10b ) are common in structurally complex derivatives due to steric hindrance during cyclization or functionalization steps.
- Thermal Stability : Melting points for similar 4-oxo-1,4-dihydropyrido-pyrrolo-pyrimidines range between 260–280°C , suggesting the target compound shares high thermal stability.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound hinges on sequential functionalization of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold. Retrosynthetically, the molecule can be dissected into three key components:
- Tricyclic Core : The pyrido-pyrrolo-pyrimidine system, pre-functionalized with a methyl group at position 9.
- Benzyl Substituent : Introduced via nucleophilic substitution at position 1.
- Carboxamide Moiety : Installed through condensation of a carboxylic acid intermediate with 2,4-dimethoxyaniline.
Critical challenges include regioselective cyclization to form the tricyclic system and ensuring compatibility of reaction conditions with sensitive functional groups, such as the methoxy substituents on the aryl amine.
Stepwise Synthesis and Experimental Procedures
Synthesis of Methyl 1-Benzyl-9-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate
The synthesis begins with the preparation of the ester intermediate, as outlined in Scheme 1. A mixture of 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) and methyl-N-benzyl glycinate (1.2 equiv) is refluxed in methanol with triethylamine (0.5 mL) for 4 hours. This step facilitates nucleophilic displacement of the chloro group by the glycinate’s amine, followed by cyclization to form the pyrrolo ring. The product precipitates upon cooling and is recrystallized from ethanol/benzene, yielding the ester derivative as a pale-yellow solid (62–68% yield).
Key Reaction Parameters :
- Solvent : Methanol
- Temperature : Reflux (≈65°C)
- Catalyst : Triethylamine (base)
Hydrolysis to Carboxylic Acid Intermediate
The ester intermediate undergoes hydrolysis using aqueous lithium hydroxide (1.0 equiv) in methanol under reflux for 2 hours. This step converts the methyl ester to the corresponding carboxylic acid, critical for subsequent amide formation. The reaction mixture is concentrated under reduced pressure, and the residue is acidified with 10% HCl to precipitate the carboxylic acid. After extraction with acetonitrile, the product is obtained as a white crystalline solid (85–90% yield).
Carboxamide Formation via CDI-Mediated Condensation
The carboxylic acid (1.0 equiv) is reacted with 2,4-dimethoxyaniline (1.2 equiv) in the presence of 1,1′-carbonyldiimidazole (CDI) (1.5 equiv) in acetonitrile under reflux for 4 hours. CDI activates the carboxylic acid as an acyl imidazole, which undergoes nucleophilic attack by the aniline to form the carboxamide. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding the title compound as an off-white solid (70–75% yield).
Analytical Characterization and Spectral Data
The synthesized compound is rigorously characterized using advanced spectroscopic techniques:
Table 1: Spectroscopic Data for 1-Benzyl-N-(2,4-Dimethoxyphenyl)-9-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide
Mechanistic Insights and Optimization Strategies
Cyclization Dynamics
The formation of the pyrrolo ring during the initial step proceeds via intramolecular nucleophilic attack, favored by the electron-withdrawing pyrimidone system. Steric hindrance from the 9-methyl group necessitates elevated temperatures to achieve complete cyclization.
Amidation Efficiency
CDI-mediated coupling avoids racemization and ensures high regioselectivity, critical for retaining the stereochemical integrity of the carboxamide. Alternative reagents like EDCl/HOBt were explored but resulted in lower yields (≈60%) due to side reactions with the methoxy groups.
Q & A
Q. What methodologies address discrepancies between biochemical and cellular assays?
- Case Example : PARP-1 IC = 0.8 μM in enzymatic assays but 5 μM in cellular assays due to efflux pumps (e.g., P-gp) .
- Solutions :
- Inhibitor Co-treatment : Use verapamil (P-gp inhibitor) to restore cellular potency .
- Structure Modification : Introduce fluorine atoms to reduce P-gp recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
